Cas no 167262-47-7 (1-BOC-4-PHENYL-4-PIPERIDINEDICARBOXYLIC ACID METHYL ESTER)

1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester is a protected intermediate widely used in organic synthesis, particularly in pharmaceutical and agrochemical research. The Boc (tert-butoxycarbonyl) group provides stability and selectivity during synthetic transformations, while the methyl ester functionality enhances solubility and reactivity. This compound serves as a versatile building block for the preparation of complex piperidine derivatives, which are key scaffolds in bioactive molecules. Its well-defined stereochemistry and high purity make it suitable for precise synthetic applications. The phenyl substitution at the 4-position further expands its utility in designing compounds with tailored pharmacological properties.
1-BOC-4-PHENYL-4-PIPERIDINEDICARBOXYLIC ACID METHYL ESTER structure
167262-47-7 structure
Product Name:1-BOC-4-PHENYL-4-PIPERIDINEDICARBOXYLIC ACID METHYL ESTER
CAS No:167262-47-7
MF:C18H25NO4
MW:319.39540553093
MDL:MFCD11974865
CID:5303610
Update Time:2025-10-19

1-BOC-4-PHENYL-4-PIPERIDINEDICARBOXYLIC ACID METHYL ESTER Chemical and Physical Properties

Names and Identifiers

    • 1-BOC-4-PHENYL-4-PIPERIDINEDICARBOXYLIC ACID METHYL ESTER
    • 1-Boc-4-phenyl-4-methoxycarbonylpiperidine
    • 1,4-Piperidinedicarboxylic acid, 4-phenyl-, 1-(1,1-dimethylethyl) 4-methyl ester
    • MDL: MFCD11974865
    • Inchi: 1S/C18H25NO4/c1-17(2,3)23-16(21)19-12-10-18(11-13-19,15(20)22-4)14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3
    • InChI Key: FNIDBKCXXQZEMA-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCC(C2=CC=CC=C2)(C(OC)=O)CC1

Computed Properties

  • Exact Mass: 319.178
  • Monoisotopic Mass: 319.178
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

1-BOC-4-PHENYL-4-PIPERIDINEDICARBOXYLIC ACID METHYL ESTER Pricemore >>

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Additional information on 1-BOC-4-PHENYL-4-PIPERIDINEDICARBOXYLIC ACID METHYL ESTER

Introduction to 1-BOC-4-PHENYL-4-PIPERIDINEDICARBOXYLIC ACID METHYL ESTER (CAS No. 167262-47-7)

1-BOC-4-PHENYL-4-PIPERIDINEDICARBOXYLIC ACID METHYL ESTER (CAS No. 167262-47-7) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential in the development of novel therapeutic agents. The BOC (tert-butyloxycarbonyl) protecting group and the phenyl substituent on the piperidine ring contribute to its stability and reactivity, making it an essential intermediate in the synthesis of various bioactive molecules.

The chemical structure of 1-BOC-4-PHENYL-4-PIPERIDINEDICARBOXYLIC ACID METHYL ESTER consists of a piperidine ring with a phenyl group at the 4-position and a BOC protecting group at the 1-position. The dicarboxylic acid methyl ester functionality provides additional reactivity and versatility, allowing for a wide range of chemical transformations. This compound is particularly useful in the synthesis of peptides and peptidomimetics, where the BOC protecting group can be selectively removed to introduce amino functionalities.

Recent studies have highlighted the importance of 1-BOC-4-PHENYL-4-PIPERIDINEDICARBOXYLIC ACID METHYL ESTER in the development of drugs targeting neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent activity against specific G protein-coupled receptors (GPCRs) involved in pain signaling pathways. The ability to modulate these receptors makes this compound a valuable tool in the design of analgesic agents.

In addition to its applications in drug discovery, 1-BOC-4-PHENYL-4-PIPERIDINEDICARBOXYLIC ACID METHYL ESTER has also been explored for its potential in the field of materials science. Researchers at the University of California, Berkeley, have demonstrated that this compound can be used as a building block for self-assembling supramolecular structures. These structures exhibit unique optical and electronic properties, making them suitable for applications in nanotechnology and advanced materials.

The synthesis of 1-BOC-4-PHENYL-4-PIPERIDINEDICARBOXYLIC ACID METHYL ESTER typically involves multi-step procedures, including the protection of amino groups, substitution reactions, and esterification. One common synthetic route involves the reaction of 4-piperidone with phenylmagnesium bromide to form the phenyl-substituted piperidine, followed by BOC protection and subsequent esterification with methanol. The purity and yield of this compound can be optimized through careful control of reaction conditions and purification techniques.

The physical properties of 1-BOC-4-PHENYL-4-PIPERIDINEDICARBOXYLIC ACID METHYL ESTER, such as its solubility, melting point, and stability under various conditions, are crucial for its practical applications. This compound is generally stable under standard laboratory conditions but may require inert atmosphere handling during certain synthetic steps to prevent degradation. Its solubility in common organic solvents like dichloromethane and dimethylformamide facilitates its use in a wide range of chemical reactions.

In conclusion, 1-BOC-4-PHENYL-4-PIPERIDINEDICARBOXYLIC ACID METHYL ESTER (CAS No. 167262-47-7) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structural features and reactivity make it an essential intermediate in the synthesis of bioactive molecules and advanced materials. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in modern scientific research.

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